molecular formula C13H15NO B14577666 Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- CAS No. 61340-76-9

Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl-

Cat. No.: B14577666
CAS No.: 61340-76-9
M. Wt: 201.26 g/mol
InChI Key: LQVDJECJETZWLN-UHFFFAOYSA-N
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Description

Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- is a heterocyclic organic compound that features a pyridine ring with an acetyl group and a phenyl group attached. This compound is part of the tetrahydropyridine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- typically involves the reduction of pyridine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents. For instance, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, forming 1,4-dihydropyridines, which can then be oxidized to yield the desired tetrahydropyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reduction and cyclo-condensation reactions. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of Grignard reagents and subsequent treatment with acetic anhydride can produce substituted pyridines in good yields .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridinium salts.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: The acetyl and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction, acetic anhydride for acetylation, and various oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include substituted pyridines, dihydropyridines, and pyridinium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, similar compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are known to cross the blood-brain barrier and selectively target dopaminergic neurons, leading to neurotoxic effects . The exact mechanism for this compound may involve similar pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Uniqueness

Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

61340-76-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(6-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C13H15NO/c1-11(15)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-5,7-9,13H,6,10H2,1H3

InChI Key

LQVDJECJETZWLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC=CC1C2=CC=CC=C2

Origin of Product

United States

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